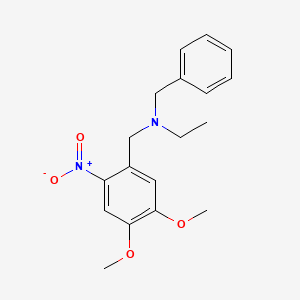![molecular formula C20H17N3OS B5785915 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPT0B392 and has been studied extensively for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
MPT0B392 has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that MPT0B392 has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models. In addition, MPT0B392 has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of MPT0B392 is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to activate certain pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPT0B392 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. It has also been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPT0B392 in lab experiments is its potential to induce apoptosis in cancer cells and reduce inflammation. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations of using MPT0B392 is the complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of MPT0B392, including further research on its mechanism of action and potential applications in cancer research, inflammation, and neurodegenerative diseases. Studies could also focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could investigate the potential use of MPT0B392 in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, MPT0B392 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process is complex, but it has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Métodos De Síntesis
The synthesis of MPT0B392 involves several steps, including the reaction of 3-methyl-2-pyridinylamine with carbon disulfide to form 3-methyl-2-pyridinylamino carbonothioyl sulfide. This compound is then reacted with 4-biphenylcarboxylic acid to form MPT0B392. The synthesis process is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-13-21-18(14)22-20(25)23-19(24)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHEYFKDAXFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)



![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)





